(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Overview
Description
The compound (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating both furan and diazabicyclo moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylphenol.
Construction of the diazabicyclo[4.2.1]nonane core: This is often the most challenging step and may require the use of chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms or as a ligand for receptor studies.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-9-[2-[(4-methoxyphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
- (1S,6R)-9-[2-[(4-chlorophenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Uniqueness
The unique combination of the furan and diazabicyclo[4.2.1]nonane structures, along with the specific substituents, gives (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-2-6-16(7-3-13)26-12-18-17(8-9-25-18)20(24)22-14-4-5-15(22)11-21-19(23)10-14/h2-3,6-9,14-15H,4-5,10-12H2,1H3,(H,21,23)/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYTLYMPPEKQG-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3C4CCC3CNC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3[C@@H]4CC[C@H]3CNC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.